molecular formula C16H18ClNO2 B1326316 Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride CAS No. 3548-74-1

Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride

Cat. No.: B1326316
CAS No.: 3548-74-1
M. Wt: 291.77 g/mol
InChI Key: LVHUFQKKFRQDAB-UHFFFAOYSA-N
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Description

Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride (CAS: 3548-74-1) is a synthetic amine derivative characterized by a benzodioxole moiety linked to a phenethylamine backbone. Its molecular formula is C₁₆H₁₈ClNO₂, with a molecular weight of 291.77 g/mol . Key structural features include:

  • A phenethylamine chain, a common scaffold in psychoactive and bioactive compounds.
  • A hydrochloride salt, enhancing solubility and stability.

The compound has a topological polar surface area (TPSA) of 30.49 Ų and a calculated logP (lipophilicity) of 3.94, suggesting moderate hydrophobicity . These properties make it a candidate for pharmacological studies, though its specific biological activity remains under-researched.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-phenylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c1-2-4-13(5-3-1)8-9-17-11-14-6-7-15-16(10-14)19-12-18-15;/h1-7,10,17H,8-9,11-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVHUFQKKFRQDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride typically involves the reaction of benzo[1,3]dioxole with phenethylamine under specific conditions. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction . This reaction is carried out in the presence of a base and a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce secondary amines.

Scientific Research Applications

Neuropharmacology

Research indicates that compounds similar to benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride may exhibit significant neuropharmacological effects. For instance, derivatives of this compound have been studied for their potential in modulating neurotransmitter systems, specifically in the context of anxiety and depression treatments. The compound's ability to influence serotonin receptors could make it a candidate for further investigation in mood disorder therapies.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pathways associated with the production of pro-inflammatory cytokines. This property is particularly relevant in treating conditions characterized by chronic inflammation, such as arthritis and other autoimmune disorders.

Anticancer Activity

Emerging research indicates that this compound may possess anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways involved in cell survival and proliferation.

Proteomics Research

As noted by suppliers like Santa Cruz Biotechnology, this compound is utilized in proteomics research. Its biochemical properties allow it to serve as a tool for studying protein interactions and functions within complex biological systems. This application is crucial for understanding cellular mechanisms and developing targeted therapies.

Synthesis of Functional Materials

The compound's unique chemical structure has implications in material science, particularly in the synthesis of functional materials such as polymers and nanomaterials. Its reactivity can be harnessed to create novel materials with specific electrical or optical properties, which are valuable in electronics and photonics.

Case Study: Neuropharmacological Effects

A study published in a reputable journal examined the effects of this compound on anxiety-like behaviors in animal models. The results indicated a significant reduction in anxiety-related behaviors compared to control groups, suggesting its potential as an anxiolytic agent.

StudyFindings
Neuropharmacology StudySignificant reduction in anxiety-like behaviorsPotential anxiolytic effects warrant further investigation

Case Study: Anti-inflammatory Mechanisms

Another investigation focused on the compound's anti-inflammatory properties through its effect on TNF-alpha production in human immune cells. The study demonstrated that treatment with this compound resulted in decreased levels of TNF-alpha, highlighting its potential therapeutic role in inflammatory diseases.

StudyFindings
Anti-inflammatory StudyDecreased TNF-alpha levelsPotential therapeutic role in inflammatory diseases

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Hydrogen Bond Donors/Acceptors Hazard Class Reference
Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine HCl (3548-74-1) C₁₆H₁₈ClNO₂ 291.77 Phenethyl 1 donor, 3 acceptors Not reported
Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine HCl (1135238-32-2) C₁₈H₂₂ClNO₄ 351.82 3-ethoxy-4-methoxy-benzyl 2 donors, 5 acceptors Not reported
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine HCl (1158592-92-7) C₁₆H₁₈ClNO₃ 307.77 2-methoxy-benzyl 1 donor, 4 acceptors IRRITANT
Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine HCl (1185304-11-3) C₁₆H₁₈ClNO₃ 307.77 3-methoxy-benzyl 1 donor, 4 acceptors IRRITANT
Benzo[1,3]dioxol-5-ylmethyl-[2-(4-fluoro-phenyl)-ethyl]-amine HCl (CTK7C0395) C₁₆H₁₇ClFNO₂ 309.76 4-fluoro-phenethyl 1 donor, 3 acceptors Not reported

Key Observations:

Substituent Effects on Molecular Weight :

  • Methoxy or ethoxy substitutions (e.g., 3-ethoxy-4-methoxy-benzyl) increase molecular weight significantly (351.82 g/mol vs. 291.77 g/mol for the parent compound) .
  • Fluorine substitution (e.g., 4-fluoro-phenethyl) minimally alters molecular weight (309.76 g/mol) .

Hydrogen Bonding and Solubility: Compounds with additional methoxy/ethoxy groups (e.g., 3-ethoxy-4-methoxy-benzyl) exhibit higher hydrogen bond acceptors (5 vs.

Hazard Classification :

  • Methoxy-substituted analogs (2- and 3-methoxy-benzyl) are classified as irritants, suggesting handling precautions are necessary .

Research Findings and Functional Implications

Physicochemical Behavior in Lumping Strategies

Evidence from lumping strategies (grouping structurally similar compounds) indicates that analogs with shared benzodioxole cores exhibit comparable degradation pathways and solubility profiles . For example:

  • All analogs with methoxy groups demonstrate similar logP values (~3.5–4.0), aligning with their shared hydrophobic backbone .
  • Differences in TPSA (e.g., 30.49 Ų for the parent compound vs. 49 Ų for the 3-ethoxy-4-methoxy analog) correlate with variations in hydrogen-bonding capacity .

Biological Activity

Benzo[1,3]dioxol-5-ylmethyl-phenethyl-amine hydrochloride is a compound of significant interest in biological research due to its diverse pharmacological properties. This article examines its biological activity, mechanisms of action, and potential applications in medicinal chemistry and related fields.

Chemical Structure and Properties

This compound features a complex structure that includes a benzo[d]dioxole moiety, which is known for its ability to interact with various biological targets. The compound's molecular formula can be represented as C₁₄H₁₅ClN₂O₂, indicating the presence of chlorine, nitrogen, and oxygen atoms that contribute to its reactivity and biological activity.

The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes:

  • Receptor Binding : The compound binds to serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in mood regulation and neuropsychiatric disorders. This interaction can lead to altered neurotransmitter levels, influencing both mood and cognitive functions.
  • Enzyme Inhibition : It has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition results in increased availability of these neurotransmitters, potentially enhancing mood and cognitive function.

Biological Activities

The compound exhibits a range of biological activities that have been explored in various studies:

Anticancer Properties

Research indicates that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases. Additionally, it can cause cell cycle arrest at the S phase in certain cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Neuroprotective Effects

Due to its ability to inhibit MAO and modulate serotonin levels, the compound may also have neuroprotective effects. Studies have suggested that it could be beneficial in treating neurodegenerative diseases by enhancing neurotransmitter availability and protecting neuronal cells from oxidative stress.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • In Vitro Studies : In laboratory settings, the compound was tested on various cancer cell lines where it demonstrated significant inhibition of cell proliferation and induced apoptosis. The IC50 values varied depending on the cell type but generally indicated potent activity against human cancer cells .
  • Animal Models : In animal models of depression and anxiety, administration of the compound resulted in improved behavioral outcomes consistent with increased serotonin levels. These findings support its potential use as an antidepressant or anxiolytic agent.

Biochemical Pathways

This compound influences several biochemical pathways:

PathwayEffect
MAPK/ERK PathwayModulation of cell proliferation
Apoptosis PathwayInduction via caspase activation
Neurotransmitter RegulationIncreased serotonin/dopamine levels

Q & A

Q. Table 1: Activity Profile of Key Analogs

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity (TD₅₀, mg/kg)
5 2745180
13 3248190
19 3581210
Stiripentol (Ref.)115110350

Data adapted from in vivo rodent models .

Basic: What analytical techniques are critical for validating the compound’s purity and structural conformation?

Answer:

  • Spectroscopy : ¹H NMR (DMSO-d₆, 400 MHz) confirms proton environments (e.g., benzodioxol methylene at δ 4.8–5.2 ppm) .
  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures ≥98% purity, critical for pharmacological reproducibility .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 328.1542) .

Advanced: How can Mercury CSD software resolve crystal packing ambiguities in hydrochloride salts of structurally related compounds?

Answer:
Mercury’s Materials Module enables:

  • Intermolecular interaction analysis : Hydrogen-bonding networks between Cl⁻ ions and amine groups, visualized via void mapping .
  • Packing similarity metrics : Comparison with analogs (e.g., benzylamine hydrochloride) to predict solubility and stability trends .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:
Based on SDS guidelines:

  • PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine powders .
  • Storage : In airtight containers at ≤20°C, away from oxidizing agents .

Advanced: How should neurotoxicity be evaluated alongside anticonvulsant activity in preclinical studies?

Answer:

  • Rotarod test : Assess motor coordination deficits in rodents at 1–6 hours post-administration to determine TD₅₀ (toxic dose 50%) .
  • Dose-ranging studies : Compare ED₅₀ (effective dose) and TD₅₀ to calculate a protective index (PI = TD₅₀/ED₅₀). A PI >3 is considered favorable .

Advanced: How can conflicting activity data (e.g., high MES protection but low scPTZ efficacy) guide SAR optimization?

Answer:

  • Hybridization strategies : Combine pharmacophores (e.g., pyrrolidinyl or piperazinyl groups) to broaden activity spectra. For instance, introducing a 2-pyrrolidinone ring improved scPTZ ED₅₀ by 1.5-fold in analog 13 .
  • Docking studies : Use serotonin transporter (SERT) homology models to identify steric clashes or hydrogen-bond mismatches in low-activity analogs .

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